
Iofratol
Übersicht
Beschreibung
Iofratol (CAS 141660-63-1) is a non-ionic, water-soluble iodinated contrast agent primarily used in radiographic imaging to enhance vascular and tissue visualization. It belongs to the class of triiodobenzene derivatives, characterized by low osmolality and high biocompatibility, which reduces the risk of adverse reactions compared to older ionic agents . Structurally, this compound features a fully substituted benzene core with three iodine atoms and hydrophilic side chains, optimizing its solubility and pharmacokinetic profile. It is commonly administered intravenously for procedures such as computed tomography (CT) angiography and urography. Its clinical utility stems from its ability to provide high iodine concentration (typically 300–370 mg I/mL) while maintaining tolerability in patients with renal impairment or hypersensitivity histories .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Iofratol umfasst mehrere Schritte:
Ausgangsmaterial: Die Synthese beginnt mit (S)-5-[(2-Acetyloxy-1-oxopropyl)amino]-2,4,6-trijod-1,3-benzoldicarbonsäuredichlorid.
Erste Reaktion: Diese Verbindung wird mit 2-Amino-1,3-propandiol in Diglyme behandelt, um (S)-3-[(2-Acetyloxy-1-oxopropyl)amino]-5-[[[2-Hydroxy-1-(hydroxymethyl)ethyl]amino]carbonyl]-2,4,6-trijodbenzoylchlorid zu ergeben.
Zweite Reaktion: Die resultierende Verbindung wird dann mit 1,3-Diamino-2-propanol behandelt, um die dimere Verbindung [(S)-(R,R)]-N,N’‘-(2-Hydroxy-1,3-propandioyl)bis[N’-[2-Hydroxy-1-(hydroxymethyl)ethyl]-5-[(2-Acetyloxy-1-oxopropyl)amino]-2,4,6-trijod-1,3-benzoldicarbonsäureamid] zu bilden.
Hydrolyse und Reinigung: Hydrolyse dieser dimeren Verbindung und anschließende Entsalzung ihrer wässrigen Lösung ergibt rohes this compound, das dann über eine Schicht Adsorptionsharz gereinigt wird.
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt dem gleichen Syntheseweg, jedoch in größerem Maßstab. Der Prozess beinhaltet eine strenge Kontrolle der Reaktionsbedingungen, um eine hohe Reinheit und Ausbeute zu gewährleisten. Das Endprodukt wird strengen Qualitätskontrollen unterzogen, um die für die medizinische Anwendung erforderlichen Standards zu erfüllen.
Analyse Chemischer Reaktionen
Reaktionstypen: Iofratol durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Jodatome in this compound können an Oxidationsreaktionen teilnehmen.
Reduktion: Die Verbindung kann unter bestimmten Bedingungen reduziert werden, obwohl dies weniger häufig vorkommt.
Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung der Jodatome.
Häufige Reagenzien und Bedingungen:
Oxidation: Starke Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid können eingesetzt werden.
Substitution: Halogenaustauschreaktionen können unter Verwendung von Reagenzien wie Silbernitrat oder Natriumjodid erleichtert werden.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann beispielsweise die Oxidation zu jodierten Derivaten führen, während Substitutionsreaktionen verschiedene substituierte Benzolderivate produzieren können.
Wissenschaftliche Forschungsanwendungen
Iofratol hat verschiedene wissenschaftliche Forschungsanwendungen:
Chemie: Es wird als radiologisches Kontrastmittel in verschiedenen chemischen Analysen eingesetzt.
Biologie: this compound wird in der biologischen Bildgebung verwendet, um die Sichtbarkeit biologischer Strukturen zu verbessern.
Medizin: Die Hauptanwendung von this compound liegt in der medizinischen Bildgebung, insbesondere in der Angiographie und Myelographie, wo es zur Visualisierung von Blutgefäßen und Rückenmarksstrukturen beiträgt.
Industrie: this compound wird bei der Entwicklung neuer bildgebender Verfahren und Kontrastmittel eingesetzt.
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es den Kontrast von Röntgenbildern verstärkt. Der hohe Jodgehalt der Verbindung erhöht die Absorption von Röntgenstrahlen, wodurch die Strukturen, die this compound enthalten, auf dem Röntgenfilm undurchsichtiger erscheinen. Dieser verbesserte Kontrast ermöglicht eine bessere Visualisierung innerer Strukturen wie Blutgefäßen und dem Rückenmark .
Wirkmechanismus
Iofratol exerts its effects by enhancing the contrast of X-ray images. The high iodine content in the compound increases the absorption of X-rays, making the structures containing this compound appear more opaque on the radiographic film. This enhanced contrast allows for better visualization of internal structures such as blood vessels and the spinal cord .
Vergleich Mit ähnlichen Verbindungen
Iofratol is part of a broader family of non-ionic contrast agents, including iopamidol, iohexol, and iodixanol. These agents share a triiodobenzene backbone but differ in side-chain modifications, influencing their physicochemical and clinical properties.
Structural and Functional Similarities
All four compounds are non-ionic, reducing their osmolality compared to ionic agents like diatrizoate. Their structures include hydroxyl and amide groups, enhancing water solubility and minimizing protein binding. Key functional similarities include:
- High iodine content (300–400 mg I/mL) for optimal imaging contrast.
- Low chemotoxicity due to non-ionic nature, lowering risks of vasodilation and pain upon injection.
- Renal excretion (>90% eliminated unmetabolized via glomerular filtration) .
Key Differences and Clinical Implications
Table 1: Comparative Analysis of this compound and Similar Non-Ionic Contrast Agents
Parameter | This compound | Iopamidol | Iohexol | Iodixanol |
---|---|---|---|---|
Molecular Weight | ~821 g/mol | ~777 g/mol | ~821 g/mol | ~1550 g/mol |
Osmolality (mOsm/kg) | ~695 | ~796 | ~784 | ~290 (iso-osmolar) |
Viscosity (cP at 37°C) | 10.2 | 9.1 | 11.2 | 27.0 |
Iodine Concentration | 350 mg I/mL | 370 mg I/mL | 350 mg I/mL | 320 mg I/mL |
Renal Excretion (%) | ~95% | ~98% | ~99% | ~100% |
Common Adverse Effects | Mild nausea, rash | Hypotension, headache | Nephrotoxicity (rare) | Allergic reactions |
Clinical Indications | CT angiography | Cardiac imaging | Urography | Pediatric imaging |
Data synthesized from structural and clinical profiles .
Pharmacokinetic and Pharmacodynamic Insights
- Iopamidol : Lower viscosity than this compound, making it preferable for high-speed injections in cardiac CT. However, its higher osmolality may increase discomfort in peripheral angiography .
- Iohexol : Shares a similar molecular weight with this compound but exhibits marginally higher nephrotoxicity risk in patients with pre-existing renal conditions .
- Iodixanol: A dimeric agent with iso-osmolar properties, significantly reducing the risk of contrast-induced nephropathy (CIN). Its higher viscosity limits use in rapid bolus injections but is ideal for pediatric and neuroimaging .
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing Iofratol, and how can researchers validate purity and yield?
- Methodological Answer : Synthesis typically follows multi-step organic reactions, such as nucleophilic substitution or cross-coupling. Validate purity using HPLC (High-Performance Liquid Chromatography) with a C18 column and UV detection at 254 nm. Yield optimization requires kinetic studies under varying temperatures and catalysts. Cross-reference NMR (¹H and ¹³C) and mass spectrometry data with literature to confirm structural integrity .
Q. Which in vitro assays are recommended for preliminary pharmacological screening of this compound?
- Methodological Answer : Use cell-based assays (e.g., MTT assay for cytotoxicity) and enzyme inhibition studies (e.g., fluorometric assays targeting specific kinases or receptors). Include positive controls (e.g., known inhibitors) and triplicate runs to ensure reproducibility. Normalize data against solvent-only controls to minimize background noise .
Q. How should researchers design a baseline pharmacokinetic (PK) study for this compound in rodent models?
- Methodological Answer : Administer this compound via intravenous and oral routes to calculate bioavailability. Collect plasma samples at 0, 15, 30, 60, 120, and 240 minutes post-dose. Use LC-MS/MS for quantification, and apply non-compartmental analysis (NCA) using software like Phoenix WinNonlin. Report AUC, Cmax, and t1/2 with confidence intervals .
Advanced Research Questions
Q. How can contradictory results in this compound’s mechanism of action be resolved across independent studies?
- Methodological Answer : Conduct a systematic review using PRISMA guidelines to identify bias or methodological variability. Replicate key experiments under standardized conditions (e.g., cell lines, dosing protocols). Apply meta-analysis to quantify effect sizes and heterogeneity. For example, if Study A reports apoptosis induction while Study B finds autophagy dominance, validate using dual staining (Annexin V/LC3) and pathway-specific inhibitors .
Q. What experimental strategies mitigate off-target effects observed in this compound’s in vivo neurotoxicity studies?
- Methodological Answer : Employ CRISPR-Cas9 knockout models to isolate target pathways. Use proteomic profiling (e.g., SILAC labeling) to identify unintended protein interactions. Dose-response studies with staggered administration (e.g., 3-day vs. 7-day regimens) can distinguish acute vs. chronic effects. Pair with transcriptomic analysis (RNA-seq) to correlate toxicity with gene expression .
Q. How to optimize a chiral separation method for this compound enantiomers in complex biological matrices?
- Methodological Answer : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) in HPLC. Optimize mobile phase composition (e.g., hexane:isopropanol gradients) and column temperature. Validate using spiked plasma samples with enantiomeric standards. Calculate resolution (Rs) and asymmetry factors to meet ICH Q2(R1) criteria .
Q. Data Analysis & Interpretation
Q. What statistical approaches are robust for analyzing dose-dependent efficacy of this compound in heterogeneous tumor models?
- Methodological Answer : Apply mixed-effects models to account for inter-subject variability. Use ANOVA with Tukey’s post-hoc test for multi-dose comparisons. For nonlinear responses, fit data to sigmoidal curves (e.g., Hill equation) using GraphPad Prism. Report EC50 values with bootstrapped 95% intervals .
Q. How to address batch-to-batch variability in this compound’s preclinical toxicity data?
- Methodological Answer : Implement quality-by-design (QbD) principles during synthesis. Use multivariate analysis (e.g., PCA) to identify critical process parameters (CPPs) affecting impurity profiles. Establish acceptance criteria for raw materials (e.g., solvent purity ≥99.9%) and in-process controls (e.g., reaction pH monitoring) .
Q. Ethical & Regulatory Considerations
Q. What ethical frameworks apply when transitioning this compound from animal studies to human trials?
- Methodological Answer : Follow ICH E6 (GCP) guidelines and obtain IRB approval. Design Phase I trials with sentinel dosing and real-time pharmacokinetic monitoring. Include exclusion criteria for vulnerable populations (e.g., pregnant individuals) and implement Data Safety Monitoring Boards (DSMBs) .
Q. How to ensure compliance with FAIR principles when sharing this compound’s research data?
- Methodological Answer : Use repositories like Zenodo or Figshare with DOI assignment. Annotate datasets using standardized metadata (e.g., MIAME for genomics). Provide raw HPLC chromatograms, NMR spectra, and animal study protocols in machine-readable formats (e.g., .mzML for mass spec) .
Eigenschaften
IUPAC Name |
3-N-(1,3-dihydroxypropan-2-yl)-1-N-[3-[[3-(1,3-dihydroxypropan-2-ylcarbamoyl)-5-[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodobenzoyl]amino]-2-hydroxypropyl]-5-[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodobenzene-1,3-dicarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36I6N6O13/c1-9(48)26(51)42-24-20(34)14(18(32)16(22(24)36)30(55)40-11(5-44)6-45)28(53)38-3-13(50)4-39-29(54)15-19(33)17(31(56)41-12(7-46)8-47)23(37)25(21(15)35)43-27(52)10(2)49/h9-13,44-50H,3-8H2,1-2H3,(H,38,53)(H,39,54)(H,40,55)(H,41,56)(H,42,51)(H,43,52)/t9-,10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZBBKHCMKTQJQ-UWVGGRQHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)C(=O)NCC(CNC(=O)C2=C(C(=C(C(=C2I)NC(=O)C(C)O)I)C(=O)NC(CO)CO)I)O)I)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)C(=O)NCC(CNC(=O)C2=C(C(=C(C(=C2I)NC(=O)[C@H](C)O)I)C(=O)NC(CO)CO)I)O)I)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36I6N6O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1462.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141660-63-1 | |
Record name | Iofratol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=141660-63-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Iofratol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141660631 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | IOFRATOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/016B407G6F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.